molecular formula C30H31F3N8O B12462818 Inno-406;NS-187

Inno-406;NS-187

カタログ番号: B12462818
分子量: 576.6 g/mol
InChIキー: ZOPBZHLJXQAQON-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

Inno-406 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Inno-406 can lead to the formation of oxidized metabolites, while reduction can yield reduced forms of the compound .

科学的研究の応用

Inno-406 has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable tool for studying kinase inhibition and signal transduction pathways. In biology, it is used to investigate the role of BCR-ABL and Lyn kinases in cellular processes. In medicine, Inno-406 has shown promise in the treatment of chronic myeloid leukemia and other cancers by inhibiting the growth of leukemic cells and promoting apoptosis .

作用機序

Inno-406 exerts its effects by inhibiting the activity of BCR-ABL and Lyn kinases. These kinases play critical roles in the proliferation and survival of leukemic cells. By binding to the ATP-binding site of these kinases, Inno-406 prevents their phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to the suppression of leukemic cell growth and induction of apoptosis. The molecular targets and pathways involved include the BCR-ABL fusion protein, Lyn kinase, and various downstream effectors such as PTEN, AKT, and 4EBP1 .

類似化合物との比較

Inno-406 is unique in its dual inhibition of BCR-ABL and Lyn kinases, which distinguishes it from other tyrosine kinase inhibitors. Similar compounds include imatinib mesylate, dasatinib, nilotinib, and bosutinib. While imatinib mesylate primarily targets BCR-ABL, dasatinib and nilotinib also inhibit other kinases such as SRC family kinases. Bosutinib, like Inno-406, targets both BCR-ABL and SRC family kinases but has a broader target profile. Inno-406’s specificity for BCR-ABL and Lyn kinases makes it a valuable option for overcoming resistance to other tyrosine kinase inhibitors .

特性

分子式

C30H31F3N8O

分子量

576.6 g/mol

IUPAC名

4-[[3-(dimethylamino)pyrrolidin-1-yl]methyl]-N-[4-methyl-3-[(5-pyrimidin-5-ylpyrimidin-2-yl)amino]phenyl]-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C30H31F3N8O/c1-19-4-7-24(11-27(19)39-29-36-14-23(15-37-29)22-12-34-18-35-13-22)38-28(42)20-5-6-21(26(10-20)30(31,32)33)16-41-9-8-25(17-41)40(2)3/h4-7,10-15,18,25H,8-9,16-17H2,1-3H3,(H,38,42)(H,36,37,39)

InChIキー

ZOPBZHLJXQAQON-UHFFFAOYSA-N

正規SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)CN3CCC(C3)N(C)C)C(F)(F)F)NC4=NC=C(C=N4)C5=CN=CN=C5

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。